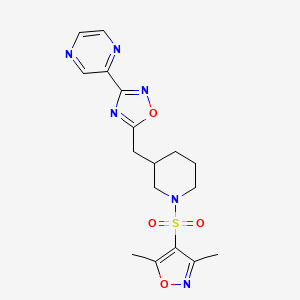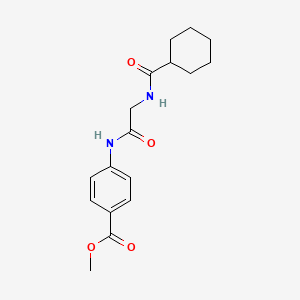
N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide, commonly known as A-836,339, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to have a wide range of physiological effects.
Mecanismo De Acción
A-836,339 is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects. A-836,339 has been found to have high affinity and selectivity for the CB2 receptor, making it a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
A-836,339 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis. Additionally, A-836,339 has been shown to have neuroprotective effects, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-836,339 is its high affinity and selectivity for the CB2 receptor, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of A-836,339 is its relatively short half-life, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of A-836,339. One direction is the development of novel therapeutics based on A-836,339 for the treatment of chronic pain, inflammatory conditions, and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the analgesic and anti-inflammatory effects of A-836,339, which could lead to the development of new drugs with similar effects. Finally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 could lead to the development of more effective and longer-lasting drugs.
Métodos De Síntesis
The synthesis of A-836,339 involves the reaction of 5-methylpyridine-3-carboxylic acid with 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with n-butyl lithium and nitrile to yield the final product. This method has been optimized to produce A-836,339 in high yields and purity.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-(4-cyanoheptan-4-yl)-5-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-6-15(11-16,7-5-2)18-14(19)13-8-12(3)9-17-10-13/h8-10H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUOBKRQLZPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=CN=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)




![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)
